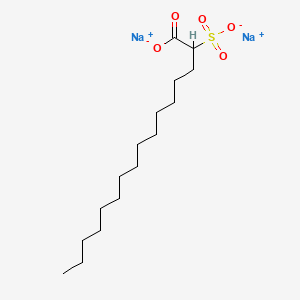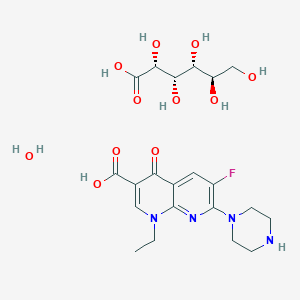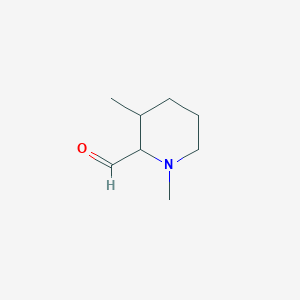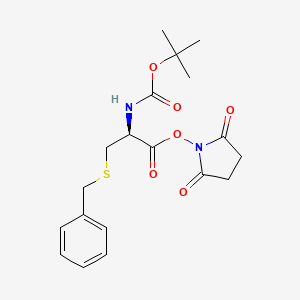
2,2'-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)imino)bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) typically involves multiple steps, including the formation of the azo linkage and the introduction of the sulfonyl group. One common method involves the diazotization of 2-chloro-4-(methylsulfonyl)aniline followed by coupling with 3-methylphenylamine. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which may interact with specific biological pathways. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disperse Brown 1: Another azo compound with similar structural features but different substituents.
Disperse Orange 3: Contains an azo group and is used in dyeing applications.
Methyl Red: An azo dye with applications in pH indicators.
Uniqueness
Ethanol,2,2’-[[4-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-3-methylphenyl]imino]bis-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
6659-76-3 |
|---|---|
Formule moléculaire |
C18H22ClN3O4S |
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C18H22ClN3O4S/c1-13-11-14(22(7-9-23)8-10-24)3-5-17(13)20-21-18-6-4-15(12-16(18)19)27(2,25)26/h3-6,11-12,23-24H,7-10H2,1-2H3 |
Clé InChI |
KLMFZVQIWHSLOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)



![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)



![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)



